3-Chloro-2-methylbenzaldehyde
Overview
Description
3-Chloro-2-methylbenzaldehyde is a chemical compound with the molecular formula C8H7ClO and a molecular weight of 154.59 . It is used in various chemical reactions due to its structure and properties .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-methylbenzaldehyde is represented by the formula C8H7ClO . This indicates that the compound consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
3-Chloro-2-methylbenzaldehyde has a melting point of 31 °C and a boiling point of 100-105 °C (at a pressure of 14 Torr). The density of the compound is approximately 1.195±0.06 g/cm3 .Scientific Research Applications
Organic Synthesis
3-Chloro-2-methylbenzaldehyde is a valuable intermediate in organic synthesis. It can undergo various chemical reactions, such as nucleophilic addition or condensation, to form different organic compounds. For example, it can be used to synthesize chalcones, which are precursors for many biologically active molecules .
Pharmacology
In pharmacology, this compound can be utilized to develop new drugs. Its structure allows for the creation of benzylic halides, which can react via SN1 or SN2 pathways to produce compounds with potential medicinal properties .
Material Science
In material science, 3-Chloro-2-methylbenzaldehyde can be used to modify the properties of polymers and resins. By incorporating this compound into polymer chains, researchers can alter the thermal and mechanical properties of the material .
Analytical Chemistry
This compound is also significant in analytical chemistry, where it can serve as a standard or reagent in chromatographic analysis and spectrometry. It helps in the identification and quantification of complex mixtures .
Environmental Science
Environmental scientists use 3-Chloro-2-methylbenzaldehyde to study degradation processes and pollutant behaviors. It can act as a model compound to understand the environmental fate of chlorinated aromatic compounds .
Biochemistry Research
In biochemistry research, 3-Chloro-2-methylbenzaldehyde can be a substrate or inhibitor in enzymatic studies. It helps in understanding enzyme mechanisms and the role of aromatic compounds in biological systems .
Agricultural Applications
Although not directly used in agriculture, its derivatives can be synthesized for use as pesticides or herbicides. The chlorinated benzaldehyde structure is often found in compounds with agricultural applications .
Food Industry
While 3-Chloro-2-methylbenzaldehyde itself is not used in the food industry, its structural analogs, like vanillin, are widely used as flavoring agents. Research into similar compounds can lead to the development of new food additives .
Safety and Hazards
The safety data sheet for 3-Chloro-2-methylbenzaldehyde indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Therefore, precautions should be taken when handling this compound, including avoiding inhalation and contact with skin and eyes .
Mechanism of Action
Target of Action
Like other aldehydes, it may interact with various biological molecules such as proteins and nucleic acids .
Mode of Action
3-Chloro-2-methylbenzaldehyde, being an aldehyde, can undergo a variety of chemical reactions. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen atom in these molecules acts as a nucleophile, competing with nitrogen. The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones could potentially interfere with various biochemical pathways, given that these compounds can further react with other biological molecules .
Result of Action
The formation of oximes and hydrazones could potentially lead to various molecular and cellular effects, depending on the specific biological context .
properties
IUPAC Name |
3-chloro-2-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDHVKYUOKHNQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40523728 | |
Record name | 3-Chloro-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40523728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methylbenzaldehyde | |
CAS RN |
874-27-1 | |
Record name | 3-Chloro-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40523728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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